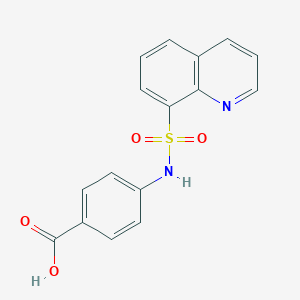

4-(Quinoline-8-sulfonamido)benzoic acid

Description

Genesis and Significance within the Quinoline-Sulfonamide Chemical Class

The quinoline-sulfonamide scaffold represents a "privileged structure" in medicinal chemistry, a concept describing molecular frameworks that are capable of binding to multiple biological targets. The genesis of this chemical class is rooted in the early 20th-century discovery of sulfonamides as antibacterial agents and the long-standing recognition of the quinoline (B57606) moiety in natural products with medicinal properties, such as quinine (B1679958). nih.gov The strategic combination of these two pharmacophores—the quinoline ring system and the sulfonamide group—has given rise to a versatile class of compounds with a wide spectrum of biological activities.

The quinoline core, a bicyclic aromatic heterocycle, is a key component of numerous natural and synthetic therapeutic agents. benthamscience.com Its derivatives have been explored for a vast array of pharmacological applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory activities. benthamscience.com The sulfonamide group (-SO₂NH₂), on the other hand, is a cornerstone of chemotherapy, initially recognized for its ability to inhibit folic acid synthesis in bacteria. youtube.com Over time, the functional role of the sulfonamide group has expanded, and it is now known to be a key structural motif in drugs targeting a variety of enzymes and receptors.

The synthesis of quinoline-sulfonamide hybrids is a deliberate strategy in drug design aimed at creating molecules with enhanced or novel biological activities. The specific compound, 4-(Quinoline-8-sulfonamido)benzoic acid, is a logical extension of this synthetic exploration, combining the quinoline core, a sulfonamide linker, and a benzoic acid moiety. While the precise historical timeline of its first synthesis is not extensively documented in readily available literature, its structure logically follows the systematic investigation of this chemical class.

Rationale for Academic Investigation of this compound Scaffold

The academic investigation of the this compound scaffold is driven by several key factors inherent to its structural components. The quinoline ring can intercalate into DNA, inhibit topoisomerase enzymes, and interact with various protein kinases, all of which are critical targets in cancer therapy. nih.gov The sulfonamide moiety is a well-established zinc-binding group, making it a suitable anchor for inhibitors of zinc-containing enzymes like carbonic anhydrases, which are implicated in tumorigenesis. Furthermore, the benzoic acid group can enhance water solubility and provides a site for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties.

The primary rationale for investigating this scaffold lies in its potential as an anticancer and antimicrobial agent. Research into closely related quinoline-8-sulfonamide (B86410) derivatives has demonstrated significant activity in these areas. For instance, studies have shown that derivatives of this class can induce apoptosis and inhibit cell proliferation in various cancer cell lines. benthamscience.com The mechanism of action is often multifaceted, involving the modulation of key signaling pathways and enzymatic inhibition.

While specific biological data for this compound is not extensively reported in peer-reviewed literature, the consistent and promising results from analogous compounds provide a strong impetus for its continued investigation. The tables below summarize the reported anticancer and antimicrobial activities of representative quinoline-sulfonamide derivatives, illustrating the therapeutic potential of this chemical class.

Table 1: Anticancer Activity of Representative Quinoline-Sulfonamide Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | C-32 (Amelanotic Melanoma) | Not specified, but comparable to cisplatin/doxorubicin | mdpi.comnih.gov |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | MDA-MB-231 (Breast Adenocarcinoma) | Not specified, but comparable to cisplatin/doxorubicin | mdpi.comnih.gov |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | A549 (Lung Adenocarcinoma) | Not specified, but comparable to cisplatin/doxorubicin | mdpi.comnih.gov |

| N'-(4-methylbenzylidene)-2-[4-(quinolin-8-ylsulfonyl)piperazin-1-yl]acetohydrazide | PANC-1 (Pancreatic) | Significantly lower than cisplatin | benthamscience.com |

| N'-(4-(trifluoromethyl)benzylidene)-2-[4-(quinolin-8-ylsulfonyl)piperazin-1-yl]acetohydrazide | PANC-1 (Pancreatic) | Two-fold more potent than cisplatin | benthamscience.com |

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | Methicillin-resistant Staphylococcus aureus (MRSA) | Not specified, but comparable to oxacillin/ciprofloxacin | mdpi.comnih.gov |

| C-2 derivatized 8-sulfonamidoquinolines | Streptococcus uberis | As low as 0.125 (with zinc) | nih.gov |

| C-2 derivatized 8-sulfonamidoquinolines | Staphylococcus aureus | ≤ 8 | nih.gov |

| C-2 derivatized 8-sulfonamidoquinolines | Escherichia coli | ≤ 16 | nih.gov |

Overview of the Multidisciplinary Research Landscape for Sulfonamide Derivatives

The study of sulfonamide derivatives, including this compound, is a prime example of a multidisciplinary scientific endeavor. This research landscape integrates several key disciplines:

Organic and Medicinal Chemistry: This is the foundational discipline responsible for the design and synthesis of novel sulfonamide derivatives. Chemists in this field develop new synthetic routes, optimize reaction conditions, and purify and characterize the resulting compounds. A common synthetic route involves the reaction of a sulfonyl chloride with an amine. tandfonline.com For this compound, this would typically involve the reaction of quinoline-8-sulfonyl chloride with 4-aminobenzoic acid.

Computational Chemistry and Molecular Modeling: These fields play a crucial role in the rational design of new drug candidates. Computational tools are used to predict the binding affinity of sulfonamide derivatives to their biological targets, analyze structure-activity relationships (SAR), and predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Biochemistry and Molecular Biology: Researchers in these areas investigate the mechanism of action of sulfonamide derivatives at the molecular level. This includes identifying the specific enzymes or receptors that the compounds interact with, and elucidating the downstream effects on cellular signaling pathways.

Pharmacology and Toxicology: This discipline involves the in vitro and in vivo evaluation of the biological activity and safety of new sulfonamide compounds. Pharmacologists assess the efficacy of the compounds in cellular and animal models of disease, while toxicologists evaluate their potential adverse effects.

Microbiology: For sulfonamide derivatives with antimicrobial potential, microbiologists are essential for determining their spectrum of activity against various bacterial and fungal strains, and for investigating the mechanisms of microbial resistance.

The collaborative nature of this research is critical for the successful translation of a promising chemical scaffold from a laboratory curiosity to a potential therapeutic agent. The development of new sulfonamide-based drugs is a testament to the power of integrating expertise from these diverse scientific fields.

Structure

3D Structure

Properties

IUPAC Name |

4-(quinolin-8-ylsulfonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4S/c19-16(20)12-6-8-13(9-7-12)18-23(21,22)14-5-1-3-11-4-2-10-17-15(11)14/h1-10,18H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQVTLMGAPBCJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354581 | |

| Record name | 4-(quinoline-8-sulfonamido)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116834-64-1 | |

| Record name | 4-(quinoline-8-sulfonamido)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Quinoline 8 Sulfonamido Benzoic Acid

Established Synthetic Pathways for the Core Structure of 4-(Quinoline-8-sulfonamido)benzoic acid

The synthesis of the core structure of this compound primarily involves the formation of a sulfonamide bond between a quinoline (B57606) sulfonyl derivative and an aminobenzoic acid derivative. This reaction is a cornerstone of medicinal chemistry, allowing for the creation of a diverse array of compounds with significant biological activities.

Key Starting Materials and Precursors for this compound Synthesis

The principal precursors for the synthesis of this compound are 8-quinolinesulfonyl chloride and 4-aminobenzoic acid. nih.gov The former serves as the electrophilic partner, providing the quinoline-8-sulfonyl moiety, while the latter acts as the nucleophile.

Quinoline itself, a heterocyclic aromatic compound, can be synthesized through various established methods, including the Skraup, Doebner-von Miller, and Friedländer syntheses, each offering pathways to differently substituted quinoline rings. rsc.org For instance, the Skraup synthesis involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. rsc.org The Doebner-von Miller reaction is a variation using α,β-unsaturated aldehydes or ketones with anilines. rsc.org These methods provide the foundational quinoline structure which can then be functionalized.

The synthesis of 8-quinolinesulfonyl chloride typically starts from 8-hydroxyquinoline. This is converted to the corresponding sulfonic acid, which is then treated with a chlorinating agent like thionyl chloride or phosphorus pentachloride to yield the desired sulfonyl chloride.

4-Aminobenzoic acid, a commercially available compound, is a key building block. It can also be synthesized from p-toluidine (B81030) by oxidation of the methyl group to a carboxylic acid, followed by a series of reactions to introduce the amino group.

Reaction Conditions and Catalysis in Sulfonamide Bond Formation

The formation of the sulfonamide linkage is typically achieved by reacting a sulfonyl chloride with an amine. nih.gov This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. nih.gov Common bases used include pyridine, triethylamine, or an excess of the reacting amine. The choice of solvent is also crucial and can range from aprotic solvents like chloroform, dichloromethane, or acetonitrile (B52724) to aqueous media under controlled pH conditions. nih.govnih.gov

The reaction of 8-quinolinesulfonyl chloride with 4-aminobenzoic acid is generally performed by cooling the amine solution and adding the sulfonyl chloride portion-wise with stirring. nih.gov After the addition is complete, the reaction mixture is typically stirred for a period at room temperature or with gentle heating to ensure completion. nih.gov

Recent advancements in sulfonamide synthesis include the use of N-silylamines, which react with sulfonyl chlorides under reflux in acetonitrile to give high yields of the corresponding sulfonamide. nih.gov This method offers a clean reaction with easy removal of the silyl (B83357) chloride byproduct. nih.gov Other novel methods include palladium-catalyzed three-component coupling reactions and the use of sulfinylamine reagents. thieme-connect.comacs.org

Purification and Characterization Methodologies in Organic Synthesis

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and solvents. Common purification techniques for sulfonamides include:

Recrystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. google.com For sulfonamides, solvents like ethanol (B145695) or aqueous alcohol mixtures are often effective. google.com

Chromatography: Column chromatography is a versatile technique for separating components of a mixture. oup.com Silica gel is a common stationary phase, and the mobile phase is a solvent or a mixture of solvents chosen to achieve optimal separation. nih.gov For sulfonamides, solvent systems like hexane-ethyl acetate (B1210297) are frequently employed. nih.gov

Acid-Base Extraction: The acidic nature of the carboxylic acid group and the basic nature of the quinoline nitrogen allow for purification through acid-base extraction. The compound can be dissolved in a basic aqueous solution, washed with an organic solvent to remove neutral impurities, and then precipitated by acidification.

Once purified, the structure and purity of this compound are confirmed using various analytical techniques:

Spectroscopy:

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy provide detailed information about the molecular structure, including the number and connectivity of protons and carbon atoms. nih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the N-H and S=O stretches of the sulfonamide group and the C=O and O-H stretches of the carboxylic acid. nih.gov

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. nih.gov

Melting Point Determination: A sharp and defined melting point is a good indicator of the purity of a crystalline compound. chemicalbook.com

Strategies for Derivatization and Structural Modification of this compound

The core structure of this compound offers multiple sites for derivatization, allowing for the synthesis of a wide range of analogues with potentially enhanced or modified biological activities.

Functionalization at the Benzoic Acid Moiety via Conjugation Reactions

The carboxylic acid group of the benzoic acid moiety is a prime target for functionalization. It can readily undergo conjugation reactions to form amides, esters, and other derivatives.

Amide Formation: The carboxylic acid can be activated, for example, by conversion to an acyl chloride or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and then reacted with various amines to form the corresponding amides. This strategy allows for the introduction of a wide variety of substituents, which can influence the compound's solubility, lipophilicity, and interaction with biological targets.

Esterification: Reaction of the carboxylic acid with alcohols under acidic conditions or via the acyl chloride intermediate yields esters. This modification can be used to create prodrugs, where the ester is cleaved in vivo to release the active carboxylic acid.

A study on sulfanilamide-diazo derivatives incorporating benzoic acid moieties highlights the potential of modifying this part of the molecule to influence inhibitory activity against enzymes like carbonic anhydrase. researchgate.net

Substituent Effects on the Quinoline Ring System in Related Compounds

The quinoline ring itself can be modified by introducing various substituents, which can significantly impact the electronic properties and biological activity of the molecule. nih.gov The introduction of substituents on the quinoline ring can be achieved either by starting with a pre-functionalized quinoline precursor or by direct functionalization of the quinoline ring in a later step.

Steric Effects: The size and position of substituents on the quinoline ring can introduce steric hindrance, which may influence the compound's conformation and its ability to bind to a target protein. rsc.org

The table below summarizes the effects of different substituents on the quinoline ring in related compounds, as observed in various studies.

| Substituent | Position on Quinoline Ring | Observed Effect in Related Compounds | Reference |

| Chloro | Various | Enhanced antileishmanial activity. rsc.org | rsc.org |

| Methyl | Various | Can influence product yields in C-H functionalization reactions. rsc.org | rsc.org |

| Nitro | 5-position | Did not work under certain C-H methylation reaction conditions. rsc.org | rsc.org |

| Trifluoromethyl | 4-position of a linked ring | Effective agent for infantile disease in an anti-Lishmaniasis study. nih.gov | nih.gov |

These examples from related quinoline compounds illustrate the importance of substituent effects in modulating biological activity and chemical reactivity.

Chemical Reactivity Patterns and Synthetic Utility of the Sulfonamide Linkage

The sulfonamide linkage [-SO₂-NH-] is a cornerstone in the chemical architecture of this compound, imparting significant stability and defining its synthetic accessibility and utility. This functional group is not merely a passive linker but an active participant in the molecule's chemical behavior, influencing its physical properties and interactions.

The primary and most fundamental chemical transformation associated with this compound is its own synthesis, which hinges on the creation of the sulfonamide bond. The established method involves the acylation of an amine with a sulfonyl chloride. Specifically, this compound is synthesized by reacting 8-quinolinesulfonyl chloride with 4-aminobenzoic acid. semanticscholar.org This reaction is a standard procedure for forming sulfonamides, often carried out in a suitable solvent with a base to neutralize the hydrochloric acid byproduct. nih.govrsc.org

The reactivity of the sulfonamide group itself is characterized by the nature of the nitrogen-hydrogen (N-H) bond. The proton on the sulfonamide nitrogen is acidic and its presence can be confirmed by ¹H NMR spectroscopy, where it typically appears as a distinct peak in the 10.12–10.49 ppm chemical shift range. rsc.org The ability to deprotonate this site is a key feature of its reactivity. For instance, the disappearance of this signal upon addition of a metal salt is strong evidence of complexation, where the nitrogen atom coordinates with the metal ion. nih.gov

The synthetic utility of the sulfonamide linkage is vast, primarily in the field of medicinal chemistry where it serves as a robust scaffold for creating diverse molecular libraries. rsc.orgresearchgate.net The reaction between 8-quinolinesulfonyl chloride and various primary or secondary amines is a versatile strategy for synthesizing a wide array of quinoline-8-sulfonamide (B86410) derivatives. nih.govrsc.orgresearchgate.net This modular approach allows for the systematic modification of the moiety attached to the sulfonamide nitrogen, enabling the exploration of structure-activity relationships.

The sulfonamide group's oxygen atoms and the N-H group are excellent hydrogen bond donors and acceptors. This characteristic is critical for the molecule's interaction with biological targets, contributing to the stability of ligand-receptor complexes. rsc.orgcymitquimica.com Molecular docking studies frequently highlight the role of the sulfonamide linkage in forming key hydrogen bonds with amino acid residues within the active sites of enzymes. rsc.org

Furthermore, the sulfonamide moiety can serve as a platform for subsequent chemical modifications. For example, N-alkylation reactions on the sulfonamide nitrogen can be performed to introduce additional functional groups, further diversifying the chemical space of accessible derivatives. researchgate.net The stability of the sulfonamide bond under various reaction conditions makes it an ideal and reliable component in multi-step synthetic sequences. researchgate.net

The following tables summarize the synthetic utility of the quinoline-8-sulfonamide core, showcasing its role in the creation of various derivatives.

Table 1: Synthesis of Quinoline-8-Sulfonamide Derivatives This table illustrates the common synthetic route to produce quinoline-8-sulfonamide derivatives by reacting 8-quinolinesulfonyl chloride with various substituted amines.

| Product Class | Amine Reactant | Reagents/Conditions | Reference |

| N-Propargyl-quinoline-8-sulfonamide | Propargylamine | Triethylamine, Chloroform, 5°C to RT | nih.gov |

| N-Methyl-N-propargyl-quinoline-8-sulfonamide | N-Methylpropargylamine | Triethylamine, Chloroform, 5°C to RT | nih.gov |

| General N-substituted quinoline-8-sulfonamides | Substituted Amines | Pyridine, Dichloromethane, 10°C to RT | rsc.org |

| N-Benzylquinoline-8-sulfonamide | Benzylamine | N/A (General scheme shown) | researchgate.net |

Table 2: Representative Quinoline-8-Sulfonamide Derivatives and Their Synthetic Precursors This table details specific examples of synthesized compounds based on the quinoline-8-sulfonamide scaffold.

| Compound Name | Quinoline Precursor | Amine Precursor | Key Application/Finding | Reference |

| This compound | 8-Quinolinesulfonyl chloride | 4-Aminobenzoic acid | Core structure for further derivatization | semanticscholar.org |

| N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]carbonyl}phenyl)quinoline-8-sulfonamide | 8-Quinolinesulfonyl chloride | 4-amino-N-(4-(pyrazin-2-yl)piperazin-1-yl)benzamide | Reference compound in PKM2 modulator studies | nih.gov |

| N-benzylquinoline-8-sulfonamide (M2) | 8-Quinolinesulfonyl chloride | Benzylamine | Potential gyrA inhibitor | researchgate.net |

Biological Activity Spectrum and Pharmacological Implications of 4 Quinoline 8 Sulfonamido Benzoic Acid

Antimicrobial Research Perspectives

The quinoline (B57606) and sulfonamide moieties are well-established pharmacophores in antimicrobial drug discovery. Research into 4-(Quinoline-8-sulfonamido)benzoic acid and related compounds has sought to leverage the combined potential of these structural features.

Assessment of Antibacterial Activity

Research indicates that quinoline-sulfonamide hybrids exhibit notable antibacterial properties. Studies have demonstrated the effectiveness of these compounds in inhibiting the growth of both Gram-positive and Gram-negative bacteria. For instance, a study highlighted that a compound containing the this compound structure demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) that are comparable to some established antibiotics.

In a study focused on C-2 derivatized 8-sulfonamidoquinolines, several compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. nih.gov While specific MIC values for this compound were not detailed in the available research, the data from closely related compounds underscores the potential of this chemical class. For example, certain derivatives exhibited MIC values as low as 8 µg/mL against S. aureus and 16 µg/mL against E. coli. nih.gov

| Bacterial Strain | Reported Activity of Related Quinoline-Sulfonamides | Reference |

|---|---|---|

| Staphylococcus aureus | MIC values as low as 8 µg/mL for some derivatives. | nih.gov |

| Escherichia coli | MIC values as low as 16 µg/mL for some derivatives. | nih.gov |

Exploration of Antifungal Efficacy

The antifungal potential of quinoline derivatives has also been a subject of investigation. While specific studies on the antifungal efficacy of this compound are limited, research on related compounds provides valuable insights. For instance, hybrid quinoline-sulfonamide metal complexes have demonstrated significant antifungal activity. One such study on a cadmium(II) complex of N-(quinolin-8-yl)-4-chloro-benzenesulfonamide reported excellent activity against Candida albicans, a common fungal pathogen. nih.gov

Another study on quinoline-based hydroxyimidazolium hybrids showed that some of these compounds had remarkable antifungal activity against Cryptococcus neoformans and moderate activity against Candida and Aspergillus species. mdpi.com These findings suggest that the quinoline-sulfonamide scaffold is a promising framework for the development of novel antifungal agents.

| Fungal Strain | Reported Activity of Related Quinoline-Sulfonamides | Reference |

|---|---|---|

| Candida albicans | A related cadmium(II) complex showed excellent activity. | nih.gov |

| Cryptococcus neoformans | Related hybrids showed MIC values of 15.6 µg/mL. | mdpi.com |

| Aspergillus spp. | Related hybrids showed MIC values of 62.5 µg/mL. | mdpi.com |

Investigation of Potential Antiviral Effects

The exploration of the antiviral effects of this compound is an emerging area of research. While direct studies on this specific compound are not widely available, the broader classes of quinoline and benzoic acid derivatives have shown promise. For instance, certain benzoic acid derivatives have been reported to possess anti-influenza virus activities. nih.gov Similarly, novel quinoline derivatives have demonstrated dose-dependent inhibition of dengue virus serotype 2. researchgate.net These findings provide a rationale for investigating the potential antiviral properties of this compound against a range of viruses.

Anticancer Research Focus

The potential of this compound as an anticancer agent has been explored, with research focusing on its ability to modulate key cellular pathways and inhibit enzymes crucial for tumor cell survival and proliferation.

Modulation of Key Cellular Pathways Related to Cell Growth and Apoptosis

Studies on quinoline-sulfonamide derivatives suggest that these compounds can influence cancer cell proliferation and induce apoptosis, or programmed cell death. One investigation highlighted the ability of a compound with this structure to induce apoptosis in human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). nih.gov

The mechanism of apoptosis induction by related quinazoline-based sulfonamide derivatives has been shown to involve the modulation of the Bcl-2 family of proteins. researchgate.net These proteins are critical regulators of apoptosis, with some members (like Bcl-2) being anti-apoptotic and others (like Bax) being pro-apoptotic. Research has shown that certain quinazoline (B50416) sulfonamides can downregulate the expression of Bcl-2 while upregulating Bax, thereby shifting the cellular balance towards apoptosis. researchgate.net Furthermore, these compounds have been observed to activate caspases, which are a family of protease enzymes that execute the process of apoptosis. nih.govnih.gov

Inhibition of Tumor Cell-Specific Enzymes, such as Pyruvate (B1213749) Kinase M2 (PKM2)

A significant focus of anticancer research on quinoline-8-sulfonamide (B86410) derivatives has been their ability to inhibit Pyruvate Kinase M2 (PKM2). nih.gov PKM2 is an enzyme that plays a crucial role in the altered metabolism of cancer cells, often referred to as the Warburg effect. researchgate.net By catalyzing the final rate-limiting step of glycolysis, PKM2 is pivotal for providing cancer cells with the energy and building blocks necessary for rapid proliferation. nih.gov Therefore, inhibiting PKM2 is considered a promising strategy for cancer therapy. researchgate.netnih.gov

A study on quinoline-8-sulfonamide derivatives identified a potent modulator of PKM2. While not the exact title compound, a closely related derivative, compound 9a, demonstrated significant cytotoxicity toward various cancer cell lines. nih.gov The inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for this compound against several cancer cell lines.

| Cancer Cell Line | Cell Line Type | IC50 (µM) of a Related Quinoline-8-Sulfonamide Derivative (Compound 9a) | Reference |

|---|---|---|---|

| C32 | Amelanotic melanoma | 0.520 | nih.gov |

| COLO829 | Metastatic melanoma | 0.376 | nih.gov |

| MDA-MB-231 | Triple-negative breast cancer | 0.609 | nih.gov |

| U87-MG | Glioblastoma | 0.756 | nih.gov |

| A549 | Lung carcinoma | 0.496 | nih.gov |

The ability of these compounds to reduce intracellular pyruvate levels further confirms their inhibitory effect on PKM2, leading to a reduction in cancer cell proliferation. nih.gov

Anti-proliferative Effects in Established Cancer Cell Lines

The quinoline sulfonamide scaffold, a core component of this compound, is a subject of significant interest in oncology research for its anti-proliferative properties. While direct studies on this compound are limited in publicly accessible literature, extensive research on structurally related quinoline and quinazoline sulfonamide derivatives demonstrates potent cytotoxic activity against a variety of cancer cell lines. This suggests a strong potential for the broader class of compounds.

Quinazoline and sulfonamide moieties are recognized as important chemotherapeutic agents. nih.gov For instance, certain novel quinazoline derivatives carrying substituted sulfonamides have shown remarkable anti-proliferative activity. nih.gov The structure-activity relationship of these compounds indicates that the nature and position of substitutions on the phenyl ring significantly influence their cytotoxic potency. nih.gov Research into other quinoline derivatives has also identified compounds that inhibit cancer growth by modulating key biological pathways, such as the downregulation of COX-2 and PGE2 in esophageal squamous cell carcinoma. mdpi.com

Furthermore, studies on quinoline-8-sulfonamide derivatives have highlighted their ability to induce a high anti-proliferative effect. For example, certain derivatives have been shown to significantly reduce the number of A549 lung cancer cells. nih.gov The anti-proliferative activity of quinine (B1679958), a natural quinoline alkaloid, against breast cancer cells (MCF-7) further supports the potential of the quinoline nucleus in developing anticancer agents. nih.govmdpi.com The mechanism of action for some quinoline derivatives involves inducing apoptosis, or programmed cell death, a critical feature for effective cancer therapies. nih.govresearchgate.net

Table 1: Cytotoxic Activity of Structurally Related Quinazoline Sulfonamide Derivatives

This table presents the IC50 values (the concentration required to inhibit the growth of 50% of cells) for two promising compounds, 4d and 4f, against various human cancer cell lines, illustrating the anti-proliferative potential of the general structural class.

| Compound | A549 (Lung) IC50 (µM) | HepG2 (Liver) IC50 (µM) | LoVo (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |

| 4d | 5.6 | 9 | 6.87 | 2.5 |

| 4f | 10.14 | 11.7 | 9.76 | 5 |

| Data sourced from a 2022 study on novel quinazolines carrying substituted-sulfonamides. nih.gov |

Anti-inflammatory Research Context

The chemical architecture of this compound, specifically the quinoline-8-sulfonamide core, is strongly associated with anti-inflammatory properties. cymitquimica.com Research into derivatives of this structure has identified potent anti-inflammatory agents.

A 2021 study synthesized a series of 8-quinolinesulfonamide derivatives and evaluated their anti-inflammatory activity. nih.gov One particular compound, designated 3l, emerged as a highly effective agent, significantly inhibiting the production of key inflammatory mediators. nih.gov This compound was shown to suppress the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β). nih.gov Furthermore, it could prevent the expression of inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) induced by lipopolysaccharide (LPS). nih.gov In animal models, this compound demonstrated a significant therapeutic effect on adjuvant-induced arthritis in rats, confirming its in vivo efficacy. nih.gov

Another study focusing on rheumatoid arthritis investigated N-(4-methoxyphenyl) quinoline-8-sulfonamide, a related derivative. nih.gov This compound, labeled QS-3g, was found to reduce the inflammatory response in fibroblast-like synoviocytes (FLS), which are key cells involved in the pathology of the disease. nih.gov The findings showed that QS-3g inhibited synovial hypertrophy, infiltration of inflammatory cells, and bone destruction in arthritic mice. nih.gov The mechanism of action was linked to the inhibition of Receptor Activity-Modifying Protein 1 (RAMP1). nih.gov The natural quinoline alkaloid quinine is also known to possess anti-inflammatory and antipyretic properties. nih.govmdpi.com

Table 2: In Vitro Anti-inflammatory Activity of Compound 3l

This table shows the concentration of compound 3l required to inhibit 50% of the production of various pro-inflammatory molecules in vitro.

| Inflammatory Mediator | IC50 (µM) |

| Nitric Oxide (NO) | 2.61 ± 0.39 |

| TNF-α | 9.74 ± 0.85 |

| IL-1β | 12.71 ± 1.34 |

| Data sourced from a 2021 study in Bioorganic Chemistry. nih.gov |

Enzyme Inhibition Studies

The sulfonamide group is a well-established "zinc-binding group," enabling molecules that contain it to act as enzyme inhibitors for zinc-containing metalloenzymes. The quinoline-8-sulfonamido framework has been explored for its inhibitory activity against several key enzymatic targets.

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a crucial role in various physiological and pathological processes. nih.gov Certain isoforms, particularly human carbonic anhydrase (hCA) IX and XII, are overexpressed in various tumors and are associated with cancer progression, making them important therapeutic targets. nih.gov

A series of quinoline-based benzenesulfonamides were developed and tested as potential carbonic anhydrase inhibitors (CAIs). nih.gov These studies revealed that derivatives with the sulfonamide group in the para-position of the anilino moiety displayed the best inhibitory activity against the cancer-related isoforms hCA IX and hCA XII. nih.gov One meta-sulfonamide derivative also showed excellent inhibitory activity against hCA IX. nih.gov This line of research demonstrates that the quinoline-sulfonamide scaffold is a promising base for developing selective inhibitors of tumor-associated CA isoforms. nih.govresearchgate.net

Table 3: Inhibition Constants (Kᵢ) of Quinoline-Based Sulfonamides Against Cancer-Associated Carbonic Anhydrases

This table displays the inhibitory potency (Kᵢ values in nanomolar, nM) of selected quinoline-based benzenesulfonamide (B165840) derivatives against the tumor-associated human carbonic anhydrase isoforms IX and XII. Lower Kᵢ values indicate stronger inhibition.

| Compound | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |

| 13a | 25.8 | 9.8 |

| 13b | 5.5 | 13.2 |

| 13c | 18.6 | 8.7 |

| 11c | 8.4 | N/A |

| Data sourced from a 2021 study on novel quinoline-based sulfonamides. nih.gov |

Beyond carbonic anhydrases, the quinoline-8-sulfonamide structure has been investigated as an inhibitor of other enzymes relevant to disease.

Pyruvate Kinase M2 (PKM2): The M2 isoform of pyruvate kinase is a key enzyme in cancer metabolism, promoting tumor cell proliferation and survival. nih.gov It is considered an attractive therapeutic target. Researchers have designed and synthesized a series of 8-quinolinesulfonamide derivatives as potential PKM2 modulators. nih.govmdpi.com In silico and in vitro studies showed that these compounds could act as potent modulators of PKM2, with one derivative significantly reducing intracellular pyruvate levels in A549 lung cancer cells, indicating successful target engagement. nih.gov

Toll-like Receptor 4 (TLR4)/MD-2 Complex: The anti-inflammatory effects of some 8-quinolinesulfonamide derivatives have been linked to the inhibition of the TLR4/MD-2 signaling pathway. nih.gov Molecular docking and cellular thermal shift assays identified the TLR4/MD-2 complex as the direct target. The inhibitor was found to disrupt the formation of the TLR4/MD-2 heterodimer and TLR4 homodimer, thereby blocking downstream inflammatory signaling. nih.gov

Exploration of Additional Biological Activities (e.g., Antiprion, Antimalarial, based on structural analogy)

The versatile quinoline core structure is associated with a wide range of bioactivities, including antiprion and antimalarial effects.

Prion diseases are fatal neurodegenerative disorders for which no effective therapy exists. nih.govresearchgate.net They are caused by the misfolding of the normal cellular prion protein (PrPC) into a pathogenic isoform (PrPSc). nih.govresearchgate.net A screening of a library of quinoline derivatives for their ability to clear a persistently prion-infected cell line revealed several compounds with potent antiprion activity in the nanomolar range. nih.gov

Notably, the study uncovered a remarkable similarity in the structure-activity relationships (SAR) for antiprion effects and antimalarial activity, particularly for sulfonamide quinoline derivatives. nih.gov This suggests that some molecular targets or mechanisms of action may overlap between antiprion and antimalarial compounds. nih.govresearchgate.net The antimalarial properties of quinoline-based drugs, such as quinine and chloroquine, are well-established, and the quinoline nucleus is a cornerstone of antimalarial drug development. nih.govnih.gov The dual activity profile of the quinoline sulfonamide scaffold makes it an intriguing starting point for the development of novel therapeutic agents against both prion diseases and malaria. nih.gov

Molecular Mechanisms of Action of 4 Quinoline 8 Sulfonamido Benzoic Acid

Elucidation of Molecular Targets and Binding Interactions

The biological effects of 4-(Quinoline-8-sulfonamido)benzoic acid are rooted in its ability to interact with specific biomolecules. The quinoline-sulfonamide scaffold is a recognized pharmacophore that has been explored for its inhibitory and modulatory effects on various enzymes and receptors.

Direct Binding to Enzymes and Receptors

While direct binding studies on this compound itself are not extensively detailed in publicly available research, the core structure is present in molecules designed to target specific enzymes. Derivatives and structurally related compounds have shown affinity for several classes of enzymes and receptors, suggesting potential targets for the title compound.

Pyruvate (B1213749) Kinase M2 (PKM2): The quinoline-8-sulfonamide (B86410) framework is a key component in the design of modulators for PKM2. nih.gov This enzyme is a critical regulator of cancer metabolism, and its modulation can impact tumor growth and proliferation. nih.gov

Protein Kinases: The quinoline (B57606) scaffold is known to be a "privileged structure" in the development of protein kinase inhibitors, which are crucial in oncology. nih.gov

Carbonic Anhydrase: The sulfonamide group is a classic zinc-binding group, and molecules incorporating the quinolinesulfamoyl moiety have been investigated as carbonic anhydrase inhibitors.

5-HT Receptors: Ligands for serotonin receptors (5-HT) have also been developed using the quinoline-sulfonamide structure.

The benzoic acid portion of the molecule can also play a role in receptor binding. In some classes of drugs, a carboxyl group is essential for binding at receptor sites, where it may interact with key residues. nih.gov

Table 1: Potential Enzyme and Receptor Targets for the Quinoline-8-Sulfonamide Scaffold

| Target Class | Specific Example | Role of Scaffold | Reference |

|---|---|---|---|

| Metabolic Enzymes | Pyruvate Kinase M2 (PKM2) | Serves as a core structure for enzyme modulators. | nih.gov |

| Signaling Enzymes | Protein Kinases | Acts as a "privileged scaffold" for inhibitor design. | nih.gov |

| Metalloenzymes | Carbonic Anhydrase | The sulfonamide group acts as a zinc-binding moiety. | |

| Receptors | Serotonin (5-HT) Receptors | Forms the basis for receptor ligand development. |

Influence on Protein-Protein Interactions

The influence of this compound on protein-protein interactions is not well-documented in the available scientific literature. This area remains a subject for future investigation to fully understand the compound's mechanism of action.

Disruption or Modulation of Cellular Signaling Pathways

By interacting with molecular targets, this compound and its analogs can trigger, interrupt, or modulate intracellular signaling cascades that govern fundamental cellular processes like proliferation and programmed cell death.

Mechanisms Affecting Cell Proliferation and Viability

Compounds based on the quinoline-8-sulfonamide structure have demonstrated significant anti-proliferative effects, particularly against cancer cell lines. nih.gov The primary mechanism is often linked to the inhibition of pathways essential for rapid cell growth.

One key mechanism involves the modulation of cancer cell metabolism. By targeting enzymes like PKM2, which is overexpressed in many tumors, these compounds can disrupt glycolysis. nih.gov This disruption leads to a reduction in ATP production and the synthesis of macromolecules necessary for cell division, thereby inhibiting cell proliferation and reducing cell viability. nih.govnih.gov Studies on quinoline-8-sulfonamide derivatives have shown a significant reduction in the number of cancer cells following treatment, confirming a potent anti-proliferative effect. nih.gov

Pathways Associated with Apoptosis Induction

In addition to halting proliferation, quinoline-based sulfonamide derivatives have been shown to actively induce apoptosis, or programmed cell death, in cancer cells. nih.gov Research on N'-arylidene-2-[4-(quinolin-8-ylsulfonyl)piperazin-1-yl]acetohydrazide derivatives, which share the quinoline-8-sulfonyl core, demonstrated that these compounds could induce apoptosis in pancreatic cancer cells. nih.gov For example, specific derivatives were found to induce apoptosis in 16.0% to 20.6% of treated PANC-1 and CAPAN-1 cells, respectively. nih.gov This suggests that the quinoline-8-sulfonamide scaffold can activate intrinsic or extrinsic apoptotic pathways, leading to the selective elimination of cancerous cells. The ability of PKM2 modulators to affect resistance to apoptosis further supports this mechanism. nih.gov

Intermolecular Interactions Crucial for Biological Activity

The biological activity of this compound is fundamentally governed by its ability to form non-covalent interactions with its biological targets. The molecule's distinct functional groups—sulfonamide, carboxylic acid, and the aromatic quinoline and benzene (B151609) rings—enable a range of crucial intermolecular forces.

Hydrogen Bonding: The sulfonamide group (-SO₂NH-) and the carboxylic acid group (-COOH) are primary sites for hydrogen bonding. mdpi.com The nitrogen-bound hydrogen of the sulfonamide can act as a hydrogen bond donor, while the sulfonyl oxygens and the carbonyl oxygen of the carboxylic acid act as potent hydrogen bond acceptors. These interactions are critical for the specific recognition and binding of the molecule within enzyme active sites or receptor pockets. mdpi.com

π-π Stacking: The planar aromatic systems of the quinoline and benzene rings are capable of engaging in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in target proteins. nih.gov In crystal structures of the related compound quinoline-8-sulfonamide, these interactions are clearly observed, with a centroid-to-centroid distance of 3.649 Å between adjacent quinoline rings, connecting molecular dimers into a larger polymeric structure. nih.gov This type of interaction is vital for stabilizing the ligand-protein complex.

Table 2: Key Intermolecular Interactions of this compound

| Interaction Type | Molecular Feature Involved | Description | Typical Distance/Geometry |

|---|---|---|---|

| Hydrogen Bonding (Donor) | Sulfonamide N-H | Donates a proton to an electronegative atom (e.g., Oxygen, Nitrogen) in the target. | ~1.5 - 2.5 Å (H···A) |

| Hydrogen Bonding (Acceptor) | Sulfonyl Oxygens (O=S=O), Carboxyl Oxygen (C=O) | Accepts a proton from a donor group (e.g., N-H, O-H) in the target. | ~2.5 - 3.5 Å (D···A) |

| π-π Stacking | Quinoline and Benzene Rings | Non-covalent interaction between aromatic rings, contributing to binding affinity and stability. | ~3.4 - 3.8 Å (Interplanar distance) |

Structure-Based Mechanistic Insights

While direct crystallographic data for this compound in complex with a biological target remains to be published, significant insights into its molecular mechanism of action can be elucidated through computational modeling, analysis of its structural features, and comparison with related quinoline-sulfonamide derivatives. These studies collectively suggest that the compound's activity is likely driven by a combination of specific hydrogen bonding, hydrophobic, and electrostatic interactions with its target proteins.

The molecular architecture of this compound is characterized by three key functional components: a quinoline ring, a sulfonamide linker, and a para-substituted benzoic acid moiety. Each of these plays a crucial role in the molecule's ability to bind to and modulate the activity of biological targets. The quinoline portion, a bicyclic aromatic system, provides a large, flat surface area conducive to establishing π-π stacking and hydrophobic interactions within a protein's binding pocket. The sulfonamide group is a critical hydrogen bond donor and acceptor, capable of forming strong, directional interactions with amino acid residues. The terminal carboxylic acid group on the benzoic acid ring offers a key site for electrostatic interactions and further hydrogen bonding.

Molecular docking studies performed on closely related quinoline-sulfonamide compounds targeting enzymes such as pyruvate kinase M2 (PKM2) have provided valuable templates for understanding the potential binding modes of this compound. In these models, the quinoline moiety often occupies a hydrophobic pocket, interacting with nonpolar residues. The sulfonamide group is frequently observed forming hydrogen bonds with the backbone or side chains of polar amino acids. For instance, one of the oxygen atoms of the sulfonamide group can act as a hydrogen bond acceptor.

Furthermore, structure-activity relationship (SAR) studies on analogous compounds have shed light on the importance of the substitution pattern and the nature of the functional groups. For example, the para-position of the carboxylic acid on the benzoic acid ring is thought to be optimal for positioning this group for key interactions within a binding site. Alterations to this substitution pattern, such as a meta-substitution, could lead to a decrease in activity due to suboptimal orientation.

The table below summarizes the key structural features of this compound and their likely contributions to its mechanism of action based on structural insights from related compounds.

| Structural Feature | Potential Interactions | Implied Role in Mechanism of Action |

| Quinoline Ring | π-π stacking, hydrophobic interactions | Anchors the molecule within a nonpolar binding pocket of the target protein. |

| Sulfonamide Group | Hydrogen bonding (donor and acceptor) | Forms specific, directional interactions with key amino acid residues, contributing to binding affinity and selectivity. |

| Benzoic Acid Moiety | Hydrogen bonding, electrostatic interactions | Engages in interactions with polar or charged residues, often crucial for biological activity. |

| Para-Substitution | Optimal spatial orientation | Positions the carboxylic acid group for favorable interactions within the active site. |

Structure Activity Relationship Sar Studies of 4 Quinoline 8 Sulfonamido Benzoic Acid and Analogs

Impact of the Quinoline (B57606) Moiety on Biological Efficacy and Selectivityresearchgate.netnih.gov

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, recognized for its role in a wide array of biologically active compounds. researchgate.netcolab.ws In the context of 4-(Quinoline-8-sulfonamido)benzoic acid analogs, the quinoline ring system is not merely a structural backbone but an active participant in target engagement, influencing both the potency and selectivity of the molecule. nih.gov

Studies on quinoline-8-sulfonamide (B86410) derivatives as inhibitors of Pyruvate (B1213749) Kinase M2 (PKM2), an enzyme implicated in cancer metabolism, have shown that the quinoline moiety fits into a flat, predominantly apolar surface of the protein's binding site. mdpi.com This interaction is defined by residues such as Phenylalanine (Phe26), Leucine (Leu27), Methionine (Met30), and Leucine (Leu394), highlighting the importance of the quinoline's size and aromaticity for effective binding. nih.govmdpi.com The ability of this moiety to form favorable interactions within such pockets is a key determinant of the compound's inhibitory potential. mdpi.com

Substituent Effects on the Quinoline Ringnih.gov

The pharmacological efficacy of the quinoline scaffold can be significantly modulated by the introduction of various substituents onto the ring system. nih.gov The nature and position of these substituents can affect the molecule's electronic properties, lipophilicity, and steric profile, thereby altering its ability to interact with biological targets and penetrate cell membranes. nih.gov

For instance, structure-activity relationship studies of certain quinoline derivatives have shown that electron-donating groups, such as a methoxy (B1213986) group (–OCH₃), can enhance biological activity, whereas electron-withdrawing groups like chlorine (–Cl) at the same position can lead to a loss of activity. nih.gov General SAR studies on quinoline-based compounds have elucidated the importance of specific substitution patterns for anticancer activity, as summarized in the table below. nih.gov

Table 1: General Impact of Substituents on the Quinoline Ring on Anticancer Activity

| Position | Impact of Substituent | Reference |

|---|---|---|

| N1 | A cyclopropyl (B3062369) group increases activity compared to an ethyl group. Substitution is essential for potency. | nih.gov |

| C5 | Can affect the molecule's penetration into cells and binding to the target. | nih.gov |

| C6 | A fluorine atom is often the optimal substituent for enhancing activity. | nih.gov |

| C7 | Responsible for direct interaction with targets like topoisomerase II. Aromatic rings can improve properties. | nih.gov |

| C8 | A methoxy group can improve antitumor properties. | nih.gov |

Conformational Preferences of the Quinoline System

The three-dimensional arrangement of the quinoline system within a binding site is critical for its biological function. In studies of PKM2 modulators, the quinoline moiety of an 8-quinolinesulfonamide inhibitor was observed to sit on a flat surface defined by apolar amino acid residues. mdpi.com This suggests a conformational preference where the planar quinoline ring aligns with corresponding flat regions of the receptor, maximizing favorable van der Waals and hydrophobic interactions. The rigid nature of the bicyclic quinoline system helps to minimize the entropic penalty upon binding, contributing to a higher binding affinity.

Role of the Sulfonamide Functional Group in Target Recognition and Bindingnih.govijpsonline.com

The sulfonamide (–SO₂NH–) group is more than a simple linker connecting the quinoline and benzoic acid moieties; it is a key functional group with specific physicochemical properties that are integral to target recognition and binding. nih.govijpsonline.com It often acts as a bioisostere for other functional groups and is capable of forming crucial hydrogen bonds. nih.gov

Influence of Sulfonamide pKa on Biological Activityijpsonline.comnih.gov

The acidity of the sulfonamide proton (pKa) is a critical factor in the biological activity of this class of compounds. researchgate.net For secondary sulfonamides, where the nitrogen atom is attached to an aromatic ring, the pKa is significantly influenced by the nature of that ring. nih.govchemrxiv.org Attaching an electron-withdrawing heteroaromatic system, such as quinoline, to the sulfonamide nitrogen increases the acidity of the remaining N-H proton, thereby lowering its pKa value and enhancing biological potency. ijpsonline.comnih.gov This decrease in pKa means that under physiological pH conditions, a significant fraction of these molecules will exist in their ionized (anionic) state, which can be crucial for interacting with positively charged or polar residues in a target's active site. nih.govchemrxiv.org The pKa for hypotensive compounds with sulfonamide residues has been reported to be in the range of 7.3 to 9.7. researchgate.net

Hydrogen Bonding Capacity of the Sulfonamide Groupmdpi.comnih.gov

The sulfonamide group is an excellent hydrogen bond donor (the N-H group) and acceptor (the two S=O oxygen atoms). nih.gov This capacity is fundamental to its role in molecular recognition. Crystal structure analysis of quinoline-8-sulfonamide reveals that the group participates in both intramolecular hydrogen bonding with the quinoline nitrogen and intermolecular hydrogen bonds. nih.gov In specific protein-ligand interactions, such as the binding of quinoline-8-sulfonamide derivatives to PKM2, one of the oxygen atoms of the sulfonamide group acts as a hydrogen bond acceptor, forming a key interaction with the hydroxyl group of a Tyrosine (Tyr390) residue in the enzyme's active site. nih.govmdpi.com This specific hydrogen bond serves as a critical anchor, orienting the inhibitor correctly within the binding pocket. mdpi.com

Significance of the Benzoic Acid Moiety for Pharmacophore Design and Conjugationnih.govrsc.org

The benzoic acid moiety is a vital component of the pharmacophore, primarily due to its anionic character at physiological pH and its potential for establishing key interactions with biological targets. nih.gov In studies of inhibitors for glycerol-3-phosphate acyltransferase (GPAT), a key enzyme in lipid metabolism, the benzoic acid group of o-(alkanesulfonamido)benzoic acids is believed to mimic the anionic phosphate (B84403) group of the native substrate, glycerol-3-phosphate. nih.govrsc.org This mimicry allows the inhibitor to occupy the substrate binding site and form strong ionic interactions with the enzyme.

Furthermore, the benzoic acid ring serves as a scaffold for further chemical modification, allowing for the exploration of adjacent binding pockets through conjugation. nih.govrsc.org The addition of substituents to the 4- and 5-positions of the benzoic acid ring has been shown to significantly impact inhibitory activity against GPAT. nih.gov

Table 2: Impact of Substituents on a Substituted o-(Octanesulfonamido)benzoic Acid Backbone on GPAT Inhibition

| Compound/Substituent | Position of Substitution | IC₅₀ (µM) | Fold Change in Activity | Reference |

|---|---|---|---|---|

| Unsubstituted | - | 25.0 | - | nih.gov |

| 4-([1,1'-biphenyl]-4-carbonyl) | 4 | 8.5 | ~3-fold increase | nih.gov |

| 4-benzoyl | 4 | 14.3 | ~1.7-fold increase | nih.gov |

| 4-(4-fluorobenzoyl) | 4 | 24.3 | No significant change | nih.gov |

| 4-(4-hydroxybenzoyl) | 4 | >50 | >2-fold decrease | nih.gov |

| 5-benzoyl | 5 | 17.5 | ~1.4-fold increase | nih.gov |

The data indicate that introducing large, hydrophobic substituents at the 4- and 5-positions generally improves inhibitory activity, suggesting the presence of a nearby hydrophobic pocket in the enzyme's active site. nih.govrsc.org Conversely, adding polar groups like hydroxyls leads to a decrease in activity. nih.gov This highlights the importance of the benzoic acid moiety as a platform for designing more potent and selective inhibitors. rsc.org

Contribution of the Carboxylic Acid Group to Binding Affinity

The carboxylic acid group (-COOH) on the phenyl ring is a critical functional group that often plays a pivotal role in the binding affinity of a molecule to its target protein. As a hydrogen bond donor and acceptor, and being ionizable at physiological pH, it can form strong, directional interactions with amino acid residues in a protein's active site.

In studies of related scaffolds, the free carboxylic acid functionality has been identified as essential for biological activity. For instance, in a series of 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives, which are structurally related to the target compound, the carboxylic acid group was found to be a key determinant of their inhibitory action against carbonic anhydrase (CA) isoforms. nih.gov It is proposed that such groups can exert their inhibitory effect by anchoring to the zinc-bound water molecule or by directly coordinating with the catalytic zinc ion in the active site of metalloenzymes, displacing the water/hydroxide ion. nih.gov

Similarly, research on quinazoline-based Aurora A kinase inhibitors revealed that esterification of the carboxylic acid group led to a five-fold drop in activity, highlighting the crucial role of the free carboxyl group in binding to the ATP competitive site. mdpi.com In another example involving 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives, the carboxylate was also shown to be a key interacting moiety. frontiersin.org These findings strongly suggest that the carboxylic acid of this compound is a primary point of interaction, likely forming salt bridges or hydrogen bonds with key residues like arginine, lysine (B10760008), or histidine in a target's binding pocket, thereby anchoring the inhibitor and ensuring proper orientation for further interactions.

Positional Isomerism Effects (e.g., para-substitution)

Studies on other quinoline-based sulfonamides have demonstrated the profound impact of positional isomerism. For example, in a series of quinoline-based benzenesulfonamides designed as carbonic anhydrase inhibitors, moving the sulfonamide group between the ortho, meta, and para positions of the aniline (B41778) ring resulted in significant variations in inhibitory potency and selectivity against different CA isoforms (hCA I, II, IX, and XII). nih.govnih.gov The para-substituted derivatives generally displayed the most potent inhibition against the cancer-related isoforms hCA IX and XII. nih.govnih.gov

Similarly, an investigation into anilinoquinazoline-based carboxylic acids showed that the placement of the carboxylic acid group (ortho, meta, or para) was critical for activity and isoform selectivity. nih.gov The para-substituted analogs were the only ones to show any (albeit weak) inhibition of the cytosolic hCA I isoform. nih.gov The position of a substituent affects the vector and distance of its functional groups relative to the rest of the scaffold. The para position in this compound places the crucial carboxylic acid group at the maximum distance from the sulfonamide linker, extending it into what may be a specific sub-pocket of a target protein, which may not be accessible to ortho or meta isomers. This linear extension could be vital for spanning the binding site and reaching key interacting residues.

Comparative SAR Analysis with Related Chemical Scaffolds

The SAR of this compound can be further understood by comparing it to related chemical structures. Key scaffolds for comparison include 4-aminoquinolines, other quinoline sulfonamide derivatives, and quinazolines.

Quinoline-based Sulfonamides: A broad class of compounds, quinoline sulfonamides have been explored as inhibitors for various enzymes. nih.govnih.govrsc.org A common synthetic precursor is quinoline-8-sulfonyl chloride. rsc.org The activity of these compounds is highly dependent on the nature of the amine attached to the sulfonamide. For instance, a series of quinoline-8-sulfonamides were synthesized as dual inhibitors of cholinesterases and monoamine oxidases, where different phenyl and benzyl (B1604629) amines were used, leading to varied inhibitory profiles. rsc.org Compared to these, the 4-aminobenzoic acid moiety in the title compound provides a rigid extension with a key acidic functional group for targeted interactions. In another study on quinoline-based sulfonamides targeting carbonic anhydrases, the sulfonamide group was attached to an anilinoquinazoline (B1252766) scaffold rather than directly to the quinoline ring, demonstrating that the core scaffold plays a significant role in orienting the key zinc-binding sulfonamide group. nih.govnih.gov

4-Aminoquinolines: This class, which includes the famous antimalarial drug chloroquine, is characterized by an amino group at the 4-position of the quinoline ring. SAR studies have shown that for activity against resistant malaria strains, a halogen at position 7 and a basic side chain are crucial. nih.gov While this compound has a different linkage (8-sulfonamido vs. 4-amino) and a different side chain (benzoic acid vs. basic alkylamine), the comparison highlights the importance of the substitution pattern on the quinoline ring itself for determining the therapeutic target.

Quinazolines: Quinazolines are bicyclic heterocyclic compounds structurally similar to quinolines, with a second nitrogen atom in the benzene (B151609) ring. They are also considered "privileged scaffolds" in medicinal chemistry. Research on quinazoline-based inhibitors often reveals similar SAR principles. For example, studies on 2-arylquinazoline derivatives showed that a free carboxylic acid group was essential for activity as non-classical CA inhibitors, mirroring the likely role of the same group in the title compound. nih.gov The positional isomerism of the carboxylic acid on the anilino ring of the quinazoline (B50416) scaffold also had a dramatic effect on activity, reinforcing the importance of the para-substitution in this compound. nih.gov

This comparative analysis shows that while general principles apply—such as the importance of acidic or basic groups and their spatial arrangement—the specific combination of the quinoline-8-sulfonamide core with a para-carboxyphenyl group in this compound defines its unique pharmacological potential.

Computational and In Silico Approaches to SAR Prediction and Validation

Computational methods are indispensable tools in modern drug discovery for predicting and rationalizing the SAR of compounds like this compound. These in silico techniques, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, provide insights into ligand-protein interactions and help prioritize the synthesis of new, more potent analogs. mdpi.com

Molecular Docking and Dynamics Simulations

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. For quinoline-based inhibitors, docking studies have successfully rationalized observed biological activities. For example, docking of a 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid derivative into the active site of influenza RNA polymerase revealed key interactions: the benzene ring of the aminobenzoic acid part formed a pi-pi stacking interaction, while the carboxylic acid's oxygen atom formed a salt bridge with a lysine residue. nih.gov

For this compound, a docking simulation would likely show the sulfonamide group interacting with or near a metal cofactor (if the target is a metalloenzyme like carbonic anhydrase) or forming hydrogen bonds within the active site. The quinoline ring would likely engage in hydrophobic or pi-pi stacking interactions with aromatic residues like tyrosine, tryptophan, or phenylalanine. rsc.org The terminal carboxylic acid would be predicted to form strong ionic or hydrogen bonds with basic residues, anchoring the molecule.

Molecular dynamics (MD) simulations can further validate these docking poses. MD simulates the movement of the ligand-protein complex over time, providing information on the stability of the predicted interactions and the flexibility of the ligand in the binding pocket. Such simulations have been used for quinolinesulfonamide-triazole hybrids to confirm the stability of the docked conformation. mdpi.com

Table 1: Potential Interactions for this compound from Docking Studies of Analogs

| Molecular Moiety | Type of Interaction | Potential Interacting Amino Acid Residues |

| Quinoline Ring | π-π Stacking / Hydrophobic | Tyr, Trp, Phe, Leu, Val |

| Sulfonamide Group | Hydrogen Bonding / Metal Coordination | Ser, Thr, His, Zn²⁺ |

| Phenyl Ring | π-π Stacking / Hydrophobic | Phe, Tyr |

| Carboxylic Acid | Hydrogen Bonding / Ionic Bonding | Arg, Lys, His, Asn, Gln |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that correlates variations in the physicochemical properties of compounds with their biological activities to generate a predictive mathematical model. nih.gov For quinoline derivatives, both 2D and 3D-QSAR models have been successfully developed. mdpi.com

A QSAR study on aromatic sulfonamides containing the 8-quinoline-sulfonyl moiety, designed as carbonic anhydrase inhibitors, demonstrated that excellent correlative and predictive models could be built using topological and indicator parameters. nih.gov These models helped to quantify the relationship between the chemical structure and the inhibitory activity against different CA isozymes (CA I, II, and IV). nih.gov

In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), a series of aligned molecules are placed in a 3D grid, and their steric and electrostatic fields are calculated and correlated with activity. Contour maps generated from these analyses visualize regions where modifications would be favorable or unfavorable for activity. For a series of quinoline derivatives active against Plasmodium falciparum, CoMFA and CoMSIA models successfully identified key structural features, and the models' predictive power was confirmed by synthesizing and testing new compounds. mdpi.com

For this compound and its analogs, a QSAR model could be developed to predict the activity of new derivatives. Descriptors in such a model might include:

Electronic properties: Partial charges on the carboxylic acid and sulfonamide groups.

Steric properties: Molecular volume or surface area.

Topological indices: Descriptors of molecular branching and connectivity.

Hydrophobicity: LogP values.

These computational approaches provide a powerful framework for understanding the SAR of this compound, guiding the rational design of more effective molecules.

Future Research Directions and Translational Applications of 4 Quinoline 8 Sulfonamido Benzoic Acid in Drug Discovery

Rational Design and Synthesis of Next-Generation Derivatives with Enhanced Potency and Selectivity

The core structure of 4-(Quinoline-8-sulfonamido)benzoic acid serves as a foundational template for the rational design of new therapeutic agents. Medicinal chemists modify this scaffold to enhance interactions with biological targets, thereby improving potency and selectivity. The synthetic versatility of the quinoline (B57606) ring system is a significant advantage, allowing for the introduction of various substituents to probe structure-activity relationships (SAR). nih.govnih.gov

Strategies for creating next-generation derivatives often involve:

Substitution on the Quinoline Ring: Introducing different chemical groups (e.g., -CH₃, -OCH₃, -Cl, -CF₃) onto the quinoline ring can modulate the compound's lipophilicity and electronic properties. nih.gov These changes are intended to achieve more effective hydrophobic interactions within the binding sites of target proteins, such as cancer-related enzymes. nih.gov

Modification of the Benzoic Acid Moiety: The carboxylic acid group on the benzoic acid ring can be altered to an ester or an amide to change the molecule's pharmacokinetic properties. For instance, a series of 8-quinolinesulfonamide derivatives containing aryl carboxamide moieties have been investigated as modulators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in cancer metabolism. nih.gov

Linker Modification: The sulfonamide linker can be replaced or its position on the aniline (B41778) ring can be shifted. Studies on quinoline-based benzenesulfonamides have shown that moving the sulfonamide group from the para-position to the meta- or ortho-positions can significantly impact inhibitory activity against specific enzyme isoforms. nih.govnih.gov

The synthesis of these derivatives often begins with a key intermediate, such as 8-quinolinesulfonyl chloride. nih.govmdpi.com This intermediate can then be reacted with various amines or other nucleophiles to generate a library of diverse compounds. mdpi.com For example, a series of novel 4-substituted sulfonamidobenzoic acid derivatives were synthesized as a structural evolution of a known enterovirus inhibitor. mdpi.com Similarly, new series of quinoline-based benzenesulfonamides have been developed as potent carbonic anhydrase inhibitors. nih.govnih.gov

Table 1: Examples of Quinoline-Based Sulfonamide Derivatives and their Biological Targets

| Compound Series | Target | Modifications | Reference |

|---|---|---|---|

| Quinoline-based benzenesulfonamides (QBS) | Carbonic Anhydrase IX and XII | Varied substitution on the quinoline tail and different positions of the sulfonamide group. | nih.govnih.gov |

| 8-Quinolinesulfonamido-1,2,3-triazoles | Pyruvate Kinase M2 (PKM2) | Introduction of a 1,2,3-triazole moiety to stabilize the ligand-protein complex. | nih.gov |

| 4-Substituted sulfonamidobenzoic acids | Coxsackievirus B3 (CVB3) | Structural evolution of a known enterovirus life cycle inhibitor. | mdpi.com |

Advanced Mechanistic Investigations Utilizing Biophysical and Biochemical Techniques

Understanding the precise mechanism of action of this compound and its derivatives is crucial for their development as therapeutic agents. Advanced biophysical and biochemical techniques are employed to elucidate how these compounds interact with their biological targets at a molecular level.

Biophysical Techniques are used to study the physical properties of the interaction between the compound and its target protein. These can include:

X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of the compound bound to its target, revealing the specific amino acid residues involved in the interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the binding of fragments and to understand the dynamics of the protein-ligand interaction in solution. mdpi.com

Surface Plasmon Resonance (SPR): SPR is a sensitive technique used to measure the binding affinity and kinetics (on- and off-rates) of an interaction in real-time without the need for labeling. mdpi.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). mdpi.com

Biochemical Techniques are used to assess the functional consequences of the compound binding to its target. These include:

Enzyme Inhibition Assays: These assays are fundamental for determining the potency of a compound. For derivatives of the quinoline scaffold, inhibition constants (Kᵢ) and IC₅₀ values are determined against specific enzymes like carbonic anhydrase isoforms. For example, certain para-sulfonamide derivatives displayed potent inhibitory activity against hCA IX with Kᵢ values as low as 5.5 nM. nih.govnih.gov

Cell-Based Assays: These assays evaluate the effect of the compounds in a cellular context. For instance, the anti-proliferative effects of promising quinoline-8-sulfonamide (B86410) derivatives have been evaluated against cancer cell lines such as A549, MDA-MB-231, and MCF-7. nih.govnih.gov

Molecular docking simulations are also frequently used to predict the binding mode of these compounds and to rationalize the observed structure-activity relationships, guiding further design efforts. nih.govnih.gov

Integration into Fragment-Based Drug Discovery and Lead Optimization Programs

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind weakly to a biological target. researchoutreach.org The this compound scaffold is well-suited for FBDD approaches. The quinoline core itself can act as a starting fragment, which can then be elaborated or linked with other fragments to build a more potent molecule.

In one FBDD approach, a quinoline-8-carboxylic acid fragment was identified as a binder to the α-ketoglutarate cavity of the enzyme JMJD3. nih.gov This initial fragment was then optimized by adding a second carboxylic acid group to enhance interactions with key amino acid residues in the binding site, leading to a more potent inhibitor. nih.gov This demonstrates how a simple quinoline-based fragment can be grown into a lead compound.

Once a hit is identified, the process of lead optimization begins, where the chemical structure is systematically modified to improve its drug-like properties. researchgate.netnih.gov For the this compound scaffold, this involves:

Improving Potency: As seen with the development of JMJD3 inhibitors, small modifications can lead to significant gains in activity. nih.gov

Enhancing Selectivity: Modifying the scaffold can reduce off-target effects. For example, quinoline-based sulfonamides have been specifically designed for selectivity towards cancer-associated carbonic anhydrase isoforms (IX and XII) over the more ubiquitous isoforms (I and II). nih.gov

Optimizing Pharmacokinetics: Adjusting the structure can improve absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for a compound's success as a drug.

The "merging by design" strategy is an adaptation of FBDD where different fragments that bind to a target are combined into a single, more potent molecule, a technique that can be applied to scaffolds like quinoline. researchoutreach.org

Exploration of Novel Therapeutic Applications Beyond Current Scope

The versatility of the this compound scaffold has led to its exploration in a wide range of therapeutic areas. While initially investigated for certain targets, ongoing research continues to uncover new potential applications.

Current and Investigated Applications:

Anticancer Agents: Many derivatives have been developed as inhibitors of enzymes crucial for cancer cell survival and proliferation. This includes targeting carbonic anhydrase IX (CA IX), which is associated with hypoxic tumors, and pyruvate kinase M2 (PKM2), a key player in cancer metabolism. nih.govnih.govnih.gov

Antiviral Agents: The core structure has been used to design inhibitors of viral replication, such as for Coxsackievirus B3. mdpi.com

Anti-inflammatory Agents: Quinoline derivatives have been explored for their anti-inflammatory properties. mdpi.com

Emerging Therapeutic Areas:

Neurodegenerative Diseases: The quinoline scaffold is present in compounds being investigated for multi-target approaches against key factors in Alzheimer's disease. mdpi.com

Antibacterial Agents: Novel quinoline derivatives are continuously being synthesized and evaluated for their activity against multidrug-resistant bacteria. nih.gov

Kinase Inhibitors: The quinoline core is a common feature in many kinase inhibitors used in oncology and for treating inflammatory diseases. researchoutreach.org The pyrimido[4,5-c]quinoline scaffold, a related structure, has been used to develop highly selective inhibitors of casein kinase 2 (CSNK2A). mdpi.com

The ability of the quinoline scaffold to interact with a diverse range of biological targets suggests that derivatives of this compound could be repurposed or further developed for new and unforeseen medical applications. mdpi.com

Table 2: Investigated Therapeutic Targets for Quinoline-Based Scaffolds

| Therapeutic Area | Specific Target/Application | Reference |

|---|---|---|

| Oncology | Carbonic Anhydrase IX/XII, Pyruvate Kinase M2 (PKM2), VEGFR Tyrosine Kinase | nih.govnih.govresearchgate.net |

| Virology | Coxsackievirus B3 (Enterovirus) | mdpi.com |

| Inflammation | Lipoxygenase (LOX), Protein Kinase C | researchoutreach.orgmdpi.com |

| Neurology | Alzheimer's Disease (multi-target) | mdpi.com |

| Infectious Disease | Multidrug-resistant Staphylococcus aureus | nih.gov |